molecular formula C10H10INO5S B8500984 1h-Isoindol-1-one,2,3-dihydro-7-iodo-5-methoxy-4-[(methylsulfonyl)oxy]-

1h-Isoindol-1-one,2,3-dihydro-7-iodo-5-methoxy-4-[(methylsulfonyl)oxy]-

Cat. No.: B8500984
M. Wt: 383.16 g/mol
InChI Key: SXBRIFGMZLUCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1h-Isoindol-1-one,2,3-dihydro-7-iodo-5-methoxy-4-[(methylsulfonyl)oxy]- is a useful research compound. Its molecular formula is C10H10INO5S and its molecular weight is 383.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1h-Isoindol-1-one,2,3-dihydro-7-iodo-5-methoxy-4-[(methylsulfonyl)oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1h-Isoindol-1-one,2,3-dihydro-7-iodo-5-methoxy-4-[(methylsulfonyl)oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10INO5S

Molecular Weight

383.16 g/mol

IUPAC Name

(7-iodo-5-methoxy-1-oxo-2,3-dihydroisoindol-4-yl) methanesulfonate

InChI

InChI=1S/C10H10INO5S/c1-16-7-3-6(11)8-5(4-12-10(8)13)9(7)17-18(2,14)15/h3H,4H2,1-2H3,(H,12,13)

InChI Key

SXBRIFGMZLUCQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1OS(=O)(=O)C)CNC2=O)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a similar manner to Step 1 of Example 289, 4-hydroxy-5-methoxy-7-iodoisoindolinone (250 mg, 0.819 mmol) was dissolved in dichloromethane (5 mL), and the solution was treated with triethylamine (0.685 mL, 4.91 mmol) and methanesulfonyl chloride (0.190 mL, 2.45 mmol). The mixture was added with water and hexane. The precipitated solid was collected by filtration and washed with water, followed by drying under reduced pressure to obtain 4-methanesulfonyloxy-5-methoxy-7-iodoisoindolinone (284 mg, yield 91%).
Quantity
250 mg
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reactant
Reaction Step One
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5 mL
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Reaction Step One
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0.685 mL
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reactant
Reaction Step Two
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0.19 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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Reaction Step Three

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